![molecular formula C19H20N2OS B13570870 4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine](/img/structure/B13570870.png)
4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that combines a benzyloxy group, a propyl group, and a thiazole ring, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and an appropriate leaving group.
Attachment of the Propyl Group: The propyl group can be attached through an alkylation reaction using propyl bromide or a similar alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit monoamine oxidase B (MAO-B), which is involved in the breakdown of neurotransmitters .
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: A related compound with similar structural features.
2-(4-(Benzyloxy)-5-(hydroxyl)phenyl)benzothiazole: Another thiazole derivative with potential therapeutic applications.
Uniqueness
4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Propiedades
Fórmula molecular |
C19H20N2OS |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
4-(2-phenylmethoxy-5-propylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H20N2OS/c1-2-6-14-9-10-18(22-12-15-7-4-3-5-8-15)16(11-14)17-13-23-19(20)21-17/h3-5,7-11,13H,2,6,12H2,1H3,(H2,20,21) |
Clave InChI |
UANFXRHPFDJKRN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)C3=CSC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13570791.png)

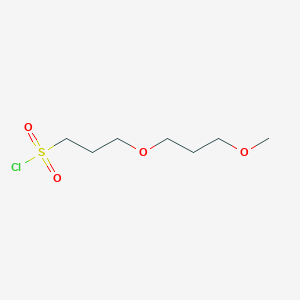
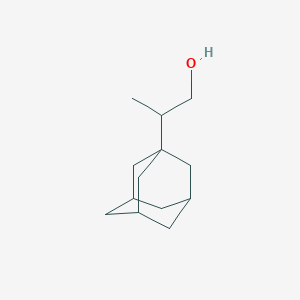

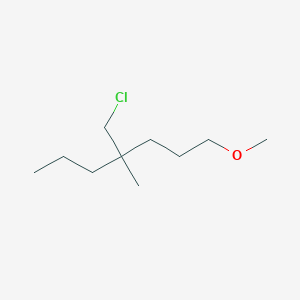
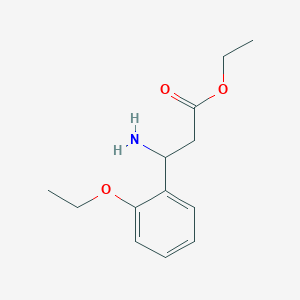

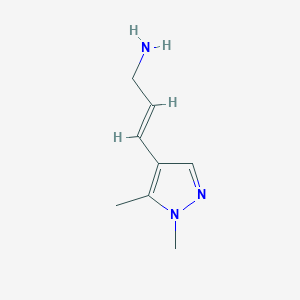
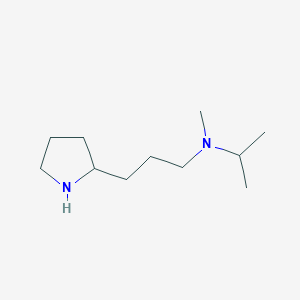
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride](/img/structure/B13570854.png)
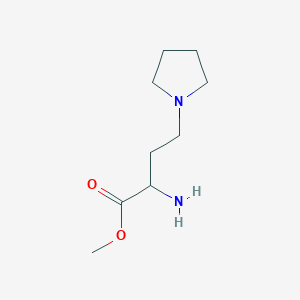
![Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13570863.png)
